molecular formula C11H12BrNO2 B268629 N-allyl-5-bromo-2-methoxybenzamide

N-allyl-5-bromo-2-methoxybenzamide

Cat. No.: B268629
M. Wt: 270.12 g/mol
InChI Key: YITRBQSVHKMHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-5-bromo-2-methoxybenzamide is a benzamide derivative characterized by a bromine atom at the 5-position, a methoxy group at the 2-position of the benzene ring, and an allyl group attached to the amide nitrogen.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

5-bromo-2-methoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C11H12BrNO2/c1-3-6-13-11(14)9-7-8(12)4-5-10(9)15-2/h3-5,7H,1,6H2,2H3,(H,13,14)

InChI Key

YITRBQSVHKMHKF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NCC=C

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-allyl-5-bromo-2-methoxybenzamide and related benzamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound (hypothetical) Allyl group (N-substituent), Br (C5), OMe (C2) C₁₁H₁₂BrNO₂ ~278.13 g/mol Flexible allyl group may enhance metabolic lability compared to rigid aromatics.
N-benzyl-2-bromo-5-methoxybenzamide (15g) Benzyl group (N-substituent), Br (C2), OMe (C5) C₁₅H₁₄BrNO₂ 328.18 g/mol Rigid benzyl substituent; synthesized via palladium-catalyzed coupling.
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide Benzoxazole (C5), Cl (C2), Br (C5'), OMe (C2') C₂₁H₁₄BrClN₂O₃ 462.12 g/mol Bicyclic benzoxazole enhances π-π stacking; chloro substituent improves potency.
5-bromo-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide 6-Methylbenzoxazole (C3), Br (C5), OMe (C2) C₂₂H₁₇BrN₂O₃ 437.29 g/mol Methyl group increases lipophilicity; potential CNS penetration.
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide Thiazole (C4-phenyl), Br (C5), Cl (C3/C5'), OH (C2') C₁₆H₁₀BrCl₂N₂O₂S 448.10 g/mol Thiazole core may confer antibacterial activity; hydroxy group aids solubility.
5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide F (C2), Br (C5), OMe (C2') C₁₄H₁₁BrFNO₂ 324.15 g/mol Fluorine enhances metabolic stability; methoxy group modulates electronic effects.

Structural and Functional Insights

  • N-Allyl vs. N-Benzyl Groups : The allyl group in this compound introduces conformational flexibility, which may improve binding to dynamic enzyme pockets but could increase susceptibility to oxidative metabolism compared to the rigid benzyl group in 15g .
  • Benzoxazole/Thiazole Hybrids: Compounds like and incorporate heterocyclic moieties (benzoxazole or thiazole), which enhance binding affinity through π-π interactions and hydrogen bonding.
  • Halogen Effects : Bromine and chlorine atoms in these compounds (e.g., ) contribute to electron-withdrawing effects, stabilizing the amide bond and enhancing electrophilic reactivity. Fluorine in offers a balance between metabolic stability and polarity.

Pharmacological Potential

While direct data for this compound are lacking, analogs like and demonstrate activity against kinases and cancer cell lines, suggesting that the allyl-substituted compound could share similar mechanisms. The thiazole derivative highlights the importance of heterocycles in antimicrobial applications, which may extend to other benzamide scaffolds.

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